molecular formula C20H19Cl2N3O3S2 B2495456 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 851080-38-1

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2495456
CAS No.: 851080-38-1
M. Wt: 484.41
InChI Key: BKJQZQVGQUUYSW-ATJXCDBQSA-N
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Description

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19Cl2N3O3S2 and its molecular weight is 484.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on derivatives of benzothiazoles, including compounds structurally related to "(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide", has demonstrated potential antimicrobial properties. For example, Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activity. The study found that specific derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in designing new antimicrobial agents (Anuse et al., 2019).

Synthesis and Biological Evaluation of Derivatives

Patel and Agravat (2007) conducted studies on new pyridine derivatives, utilizing benzothiazole compounds similar to the chemical structure . They explored the synthesis and microbial studies of these derivatives, providing valuable insights into their antibacterial and antifungal activities. This research highlights the versatility of benzothiazole derivatives in synthesizing compounds with potential biological applications (Patel & Agravat, 2007).

Exploration of Heterocyclic Derivatives

Further research into heterocyclic derivatives of benzothiazoles, including efforts by Abu‐Hashem et al. (2020), focused on the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. This study underscores the importance of structural modification in benzothiazole derivatives to explore their therapeutic potentials (Abu‐Hashem et al., 2020).

Pharmacological Potential

Zhukovskaya et al. (2017) highlighted the pharmacological potential of dialkylaminobenzimidazoles derived from substituted benzimidazole-2-sulfonic acids. Their research identified compounds with significant antiarrhythmic and antiaggregatory activities, showcasing the broad spectrum of pharmacological applications for derivatives of benzothiazoles and related compounds (Zhukovskaya et al., 2017).

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S2/c1-24-18-16(22)11-14(21)12-17(18)29-20(24)23-19(26)13-5-7-15(8-6-13)30(27,28)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJQZQVGQUUYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.